Dimethyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
Dimethyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of Dimethyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate typically involves the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . The reaction is carried out in dry tetrahydrofuran (THF) and stirred at room temperature for 18 hours. Further portions of methylphosphonyl dichloride and triethylamine are added, and the reaction mixture is stirred for another 18 hours .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its unique structure and reactivity make it a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with molecular targets in cells. It is believed to interfere with cellular processes by binding to specific proteins or enzymes, thereby inhibiting their function. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to Dimethyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate include:
5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene: This compound has a similar spiro structure and exhibits cytotoxic activity.
Spiro[4.4]nona-1,3-diene: Another spiro compound with different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H18BrN3O4S2 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
dimethyl 4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C21H18BrN3O4S2/c1-13-17(19(26)28-2)30-21(24(13)15-7-5-4-6-8-15)25(16-11-9-14(22)10-12-16)23-18(31-21)20(27)29-3/h4-12H,1-3H3 |
InChI Key |
UNRMNYOCVUPXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)OC |
Origin of Product |
United States |
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